Cas no 851805-29-3 (2-(3-methylphenyl)-1-(2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one)

2-(3-methylphenyl)-1-(2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-(3-methylphenyl)-1-(2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
- F0630-1273
- AKOS024589197
- 1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone
- 851805-29-3
- 2-(3-methylphenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
- 2-(3-methylphenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
-
- インチ: 1S/C20H22N2OS/c1-15-6-8-17(9-7-15)14-24-20-21-10-11-22(20)19(23)13-18-5-3-4-16(2)12-18/h3-9,12H,10-11,13-14H2,1-2H3
- InChIKey: VQJFLTAJDHWSTE-UHFFFAOYSA-N
- SMILES: S(CC1C=CC(C)=CC=1)C1=NCCN1C(CC1C=CC=C(C)C=1)=O
計算された属性
- 精确分子量: 338.14528450g/mol
- 同位素质量: 338.14528450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 24
- 回転可能化学結合数: 5
- 複雑さ: 457
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.9
- トポロジー分子極性表面積: 58Ų
2-(3-methylphenyl)-1-(2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0630-1273-50mg |
2-(3-methylphenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |
851805-29-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0630-1273-20μmol |
2-(3-methylphenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |
851805-29-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0630-1273-2mg |
2-(3-methylphenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |
851805-29-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0630-1273-2μmol |
2-(3-methylphenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |
851805-29-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0630-1273-15mg |
2-(3-methylphenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |
851805-29-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0630-1273-100mg |
2-(3-methylphenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |
851805-29-3 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0630-1273-1mg |
2-(3-methylphenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |
851805-29-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0630-1273-4mg |
2-(3-methylphenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |
851805-29-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0630-1273-3mg |
2-(3-methylphenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |
851805-29-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-1273-40mg |
2-(3-methylphenyl)-1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one |
851805-29-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
2-(3-methylphenyl)-1-(2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one 関連文献
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
4. Caper tea
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
6. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
2-(3-methylphenyl)-1-(2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-oneに関する追加情報
Recent Advances in the Study of 2-(3-methylphenyl)-1-(2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one (CAS: 851805-29-3)
The compound 2-(3-methylphenyl)-1-(2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one (CAS: 851805-29-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique imidazole-thioether scaffold, has shown promising potential in various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.
One of the key findings in recent research is the compound's ability to modulate specific signaling pathways involved in inflammation and cancer progression. In vitro and in vivo studies have demonstrated that 851805-29-3 exhibits potent inhibitory effects on NF-κB and MAPK pathways, which are critical regulators of inflammatory responses and tumorigenesis. These findings suggest that the compound could serve as a lead molecule for the development of novel anti-inflammatory and anticancer agents.
Another area of interest is the synthetic optimization of 851805-29-3. Researchers have developed more efficient and scalable synthetic routes to produce the compound with higher yields and purity. These advancements are crucial for facilitating further preclinical and clinical studies. Additionally, structural-activity relationship (SAR) studies have been conducted to identify key functional groups responsible for the compound's bioactivity, paving the way for the design of more potent derivatives.
Pharmacokinetic studies have also been undertaken to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of 851805-29-3. Preliminary results indicate that the compound has favorable bioavailability and metabolic stability, making it a viable candidate for further drug development. However, challenges such as potential toxicity and off-target effects need to be addressed in future studies.
In conclusion, the recent research on 2-(3-methylphenyl)-1-(2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one (CAS: 851805-29-3) highlights its potential as a multifaceted therapeutic agent. Continued efforts in mechanistic studies, synthetic optimization, and preclinical evaluation will be essential to fully realize its therapeutic potential and advance it toward clinical applications.
851805-29-3 (2-(3-methylphenyl)-1-(2-{(4-methylphenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one) Related Products
- 1173202-49-7(tert-butyl (4S)-4-ethyl-2,2-dioxo-oxathiazolidine-3-carboxylate)
- 57676-54-7(2-(4-Methylphenyl)acetohydrazide)
- 2137619-18-0(2-Propenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl]-2-methyl-)
- 617696-02-3(N-(2,5-dimethylphenyl)-2-(4-fluorophenoxy)propanamide)
- 1049255-48-2(1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]urea)
- 776280-24-1(3-(6-bromopyridin-2-yl)propan-1-amine)
- 1189653-33-5(4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride)
- 266309-22-2(4-methyl-2-(trifluoroacetyl)cyclohexan-1-one)
- 2640888-97-5(N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide)
- 1361665-61-3(3-Methoxy-5-(2,3,5-trichlorophenyl)isonicotinic acid)




